molecular formula C24H28N2O5 B11491000 ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate

ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate

Cat. No.: B11491000
M. Wt: 424.5 g/mol
InChI Key: ZXAWKHDXRYZIPO-UHFFFAOYSA-N
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Description

ETHYL 5-HYDROXY-1-(4-METHOXYPHENYL)-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-HYDROXY-1-(4-METHOXYPHENYL)-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE typically involves a multi-step process. One common method involves the condensation of 4-methoxybenzaldehyde with an appropriate indole derivative, followed by a series of functional group transformations to introduce the hydroxy, methyl, and morpholinylmethyl groups. The final step usually involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-HYDROXY-1-(4-METHOXYPHENYL)-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the ester would yield an alcohol.

Scientific Research Applications

ETHYL 5-HYDROXY-1-(4-METHOXYPHENYL)-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive indole derivatives.

    Biology: It can be used as a probe to study biological pathways involving indole derivatives.

    Industry: It may be used in the synthesis of other complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of ETHYL 5-HYDROXY-1-(4-METHOXYPHENYL)-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 5-HYDROXY-1-(4-METHOXYPHENYL)-2-METHYL-4-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinylmethyl group, in particular, may enhance its solubility and bioavailability compared to other similar compounds.

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-(morpholin-4-ylmethyl)indole-3-carboxylate

InChI

InChI=1S/C24H28N2O5/c1-4-31-24(28)22-16(2)26(17-5-7-18(29-3)8-6-17)20-9-10-21(27)19(23(20)22)15-25-11-13-30-14-12-25/h5-10,27H,4,11-15H2,1-3H3

InChI Key

ZXAWKHDXRYZIPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C(=C(C=C2)O)CN3CCOCC3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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